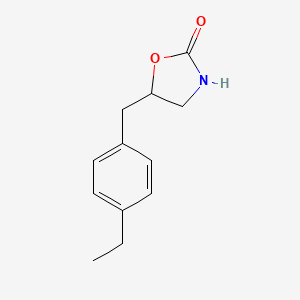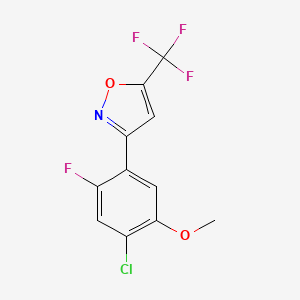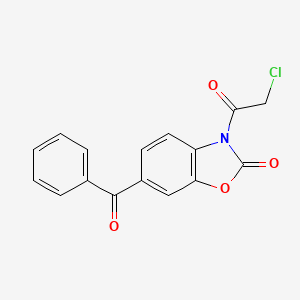![molecular formula C14H23N5O B12898203 Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- CAS No. 824431-19-8](/img/structure/B12898203.png)
Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol typically involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 2-aminoethanol in the presence of sodium carbonate. The reaction is carried out in acetonitrile under reflux conditions for about six hours. The resulting mixture is then filtered to remove solid materials, and the filtrate is concentrated under reduced pressure. The residue is purified using an alumina column with a mixture of dichloromethane and ethanol as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated pyrazoles, substituted pyrazoles
科学的研究の応用
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol has several scientific research applications:
作用機序
The mechanism of action of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Bis(pyrazolyl)methanes: These compounds share a similar pyrazole-based structure and are used in coordination chemistry and as ligands.
3,5-Dimethyl-1H-pyrazol-4-amine: This compound has a similar pyrazole core and is used in the synthesis of various organic molecules.
Uniqueness
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
CAS番号 |
824431-19-8 |
|---|---|
分子式 |
C14H23N5O |
分子量 |
277.37 g/mol |
IUPAC名 |
2-[bis[(1,5-dimethylpyrazol-3-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c1-11-7-13(15-17(11)3)9-19(5-6-20)10-14-8-12(2)18(4)16-14/h7-8,20H,5-6,9-10H2,1-4H3 |
InChIキー |
OMKSTRPFHOHDTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)CN(CCO)CC2=NN(C(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


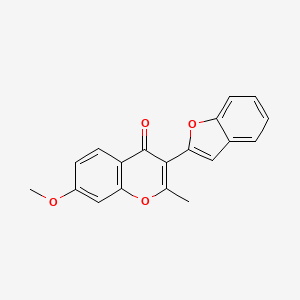
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)

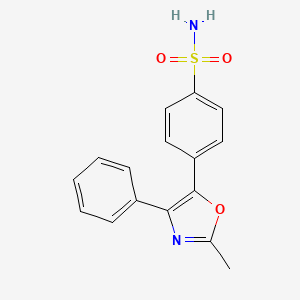
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
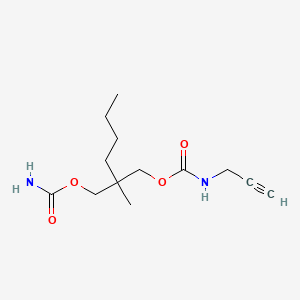
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
